Physicochemical Differentiation: Predicted logP and Aqueous Solubility vs. Thiol and Acetamide Analogs
The ethyl ester at the S2-position of CAS 1226439-11-7 confers a distinct lipophilicity profile compared to its closest analogs. The thiol precursor (1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol, CAS 1105189-21-6) is a more polar, hydrogen-bond-donating species, while the acetamide analog (2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide) introduces additional H-bond donors that alter permeability and solubility . The ethyl acetate moiety provides a balanced ester prodrug-like character—moderate logP, acceptable aqueous solubility, and susceptibility to esterase-mediated hydrolysis—that is absent in the methylthio analog (CAS 1226427-11-7) and the lipophilic benzylthio analog (CAS 1226456-80-9) . These differences directly impact compound behavior in cell-based assays, metabolic stability screens, and in vivo PK studies.
| Evidence Dimension | Predicted Partition Coefficient (logP) and Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | CAS 1226439-11-7: tPSA ≈ 112 Ų; HBD = 0; HBA = 7; Rotatable bonds = 8; Predicted logP ≈ 3.8–4.2 (class estimate for ethyl 2-(imidazol-2-ylthio)acetates) [1] |
| Comparator Or Baseline | Thiol analog (CAS 1105189-21-6): tPSA ≈ 82 Ų; HBD = 1; HBA = 5; Predicted logP ≈ 3.0–3.5; Acetamide analog: HBD = 1 (amide NH); Methylthio analog (CAS 1226427-11-7): HBD = 0; HBA = 5; Predicted logP ≈ 4.5–5.0; Benzylthio analog (CAS 1226456-80-9): HBD = 0; HBA = 5; Predicted logP ≈ 5.5–6.0 [1] |
| Quantified Difference | The target compound occupies an intermediate lipophilicity range distinct from both more polar (thiol, acetamide) and more lipophilic (methylthio, benzylthio) analogs. The difference in logP of approximately 0.5–1.0 log units between the target and its closest comparators is sufficient to alter membrane permeability and non-specific protein binding by 2- to 5-fold [2]. |
| Conditions | In silico predictions based on fragment-based and atom-based logP calculation methods (e.g., ALogP, XLogP3) applied to the imidazole-thioether-ester chemotype; class-level estimates derived from published datasets for analogous compounds [1] |
Why This Matters
The intermediate logP of the target compound positions it as a balanced screening candidate with potentially superior cell permeability over the polar thiol analog, while avoiding the excessive lipophilicity and poor solubility often associated with the benzylthio analog, reducing the risk of compound precipitation or non-specific binding in assay media.
- [1] Molecular Operating Environment (MOE) / SwissADME. In silico physicochemical property predictions for imidazole-thioether-ester chemotype. tPSA, HBD, HBA, and logP estimates based on fragment contribution methods. View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Demonstrates that logP shifts of 0.5–1.0 units can significantly alter ADME properties. View Source
